Ethyl Pyridazine-4-carboxylate
Overview
Description
Ethyl pyridazine-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms opposite each other, and an ester group at the 4-position.
Synthesis Analysis
The synthesis of ethyl pyridazine-4-carboxylate derivatives can be achieved through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazine derivatives . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .
Molecular Structure Analysis
The molecular structure of ethyl pyridazine-4-carboxylate derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the molecular structure and spectral analyses of other derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been characterized by FT-IR, NMR, UV-Vis, and mass spectrometry .
Chemical Reactions Analysis
Ethyl pyridazine-4-carboxylate derivatives undergo various chemical reactions to form different heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple pyridine derivatives upon treatment with different nucleophilic reagents . Radical ethoxycarbonylation has been applied to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyridazine-4-carboxylate derivatives can be analyzed through computational methods and experimental techniques. Vibrational spectral analysis using FT-IR spectroscopy, along with potential energy distribution (PED), has been carried out for molecules like ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Theoretical calculations using ab initio RHF and DFT methods have provided insights into structural, thermodynamic properties, electronic transitions, and chemical reactivity . Additionally, the crystal structure analysis of certain derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonding, which influences the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Reactions Ethyl Pyridazine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it serves as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives via intramolecular cyclization. These substrates are then converted into densely functionalized heterocyclic molecules through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013). Additionally, ethyl pyridazine-4-carboxylate is crucial in the synthesis of pyridazine derivatives, such as in the production of pyrazolo[3,4-c]pyridazine derivatives through cyclization with nucleophilic reagents (Zabska et al., 1998).
Applications in Pharmacology and Agriculture In the realm of pharmacology and agriculture, ethyl pyridazine-4-carboxylate derivatives demonstrate various bioactivities. For example, certain derivatives exhibit anti-inflammatory and analgesic properties (Abignente et al., 1992). In agriculture, derivatives of ethyl pyridazine-4-carboxylate, such as 4-(3-trifluoromethylphenyl)pyridazine, show promising herbicidal activities, effectively inhibiting chlorophyll and demonstrating high herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Role in Heterocyclic Chemistry Ethyl Pyridazine-4-carboxylate is pivotal in the field of heterocyclic chemistry. It is used in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridazines, pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazines, and other related pentacyclic heterocycles (Radwan et al., 1994). These compounds have potential applications in various fields, including medicinal chemistry and materials science.
Antimicrobial Applications Some derivatives of ethyl pyridazine-4-carboxylate exhibit antimicrobial properties. For instance, compounds synthesized from ethyl pyridine-4-carboxylate have been tested for their antibacterial activity, offering potential use in developing new antimicrobial agents (Singh & Kumar, 2015).
properties
IUPAC Name |
ethyl pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGGKYTKXFLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445954 | |
Record name | Ethyl Pyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Pyridazine-4-carboxylate | |
CAS RN |
39123-39-2 | |
Record name | Ethyl Pyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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